molecular formula C34H36O4 B1608108 25,27-Dipropoxycalix[4]arene CAS No. 162301-48-6

25,27-Dipropoxycalix[4]arene

Cat. No.: B1608108
CAS No.: 162301-48-6
M. Wt: 508.6 g/mol
InChI Key: JJYQEKZDWWUIQB-UHFFFAOYSA-N
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Description

25,27-Bis(1-propyloxy)calixarene-26,28-diol is a calixarene derivative, a type of macrocyclic compound known for its ability to form host-guest complexes.

Preparation Methods

The synthesis of 25,27-Bis(1-propyloxy)calixarene-26,28-diol typically involves the alkylation of calixarene with 1-bromopropane in the presence of a base, followed by hydrolysis to introduce the diol groups. The reaction is usually carried out under nitrogen atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

25,27-Bis(1-propyloxy)calixarene-26,28-diol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

25,27-Bis(1-propyloxy)calixarene-26,28-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 25,27-Bis(1-propyloxy)calixarene-26,28-diol involves its ability to form host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules within its cavity, facilitating selective binding and recognition. This property is exploited in applications such as molecular recognition, drug delivery, and separation processes .

Comparison with Similar Compounds

25,27-Bis(1-propyloxy)calixarene-26,28-diol can be compared with other calixarene derivatives, such as:

  • 25,27-Bis(2-propyloxy)calixarene-26,28-diol : Similar structure but with different alkyl groups, affecting its binding properties.
  • 25,27-Bis(iso-propyloxy)calixarene-26,28-diol : Different isomeric form, leading to variations in its chemical reactivity and applications.
  • 25,27-Bis(1-butoxy)calix arene-26,28-diol : Longer alkyl chains, which may influence its solubility and host-guest interactions .

The uniqueness of 25,27-Bis(1-propyloxy)calixarene-26,28-diol lies in its specific alkyl groups and diol functionalities, which provide distinct chemical and physical properties compared to other calixarene derivatives.

Properties

IUPAC Name

26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O4/c1-3-17-37-33-27-13-7-14-28(33)20-24-10-6-12-26(32(24)36)22-30-16-8-15-29(34(30)38-18-4-2)21-25-11-5-9-23(19-27)31(25)35/h5-16,35-36H,3-4,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQEKZDWWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369926
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143406-35-3, 162301-48-6
Record name stereoisomer of 26,28-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143406-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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